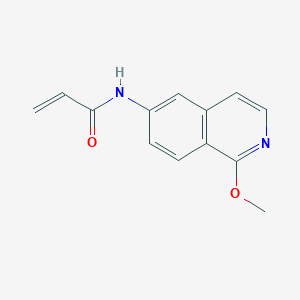
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide, also known as MIQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIQP belongs to the isoquinoline family and has been studied for its ability to modulate various biological pathways. In
Scientific Research Applications
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide has been studied for its potential therapeutic uses in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro. In animal studies, this compound has demonstrated neuroprotective effects and has shown potential for treating Alzheimer's and Parkinson's diseases. Additionally, this compound has been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Mechanism of Action
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide's mechanism of action is not fully understood, but it is believed to modulate various pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibition has been linked to the induction of apoptosis and inhibition of cancer cell growth. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal studies, this compound has demonstrated neuroprotective effects and has shown potential for treating Alzheimer's and Parkinson's diseases. Additionally, this compound has been shown to modulate the immune system and exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic uses in various diseases. However, this compound's mechanism of action is not fully understood, and further research is needed to elucidate its effects on different biological pathways. Additionally, this compound's potential side effects and toxicity need to be further studied before it can be considered for clinical use.
Future Directions
There are several future directions for research on N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is its potential use in treating neurodegenerative disorders. Further research is needed to determine the efficacy of this compound in animal models of Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in different cell types and animal models. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide involves the reaction of 6-methoxyisoquinoline with acryloyl chloride in the presence of a catalyst. The resulting product is purified through column chromatography to obtain this compound in its pure form.
properties
IUPAC Name |
N-(1-methoxyisoquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-10-4-5-11-9(8-10)6-7-14-13(11)17-2/h3-8H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBFRVYGUKLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)
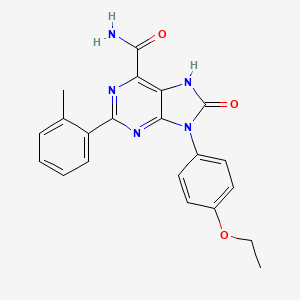
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
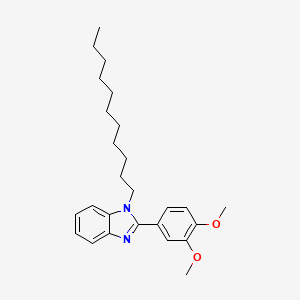
![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
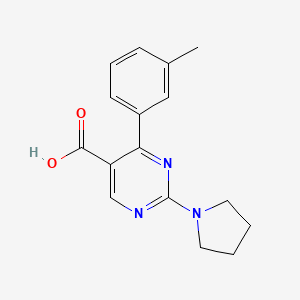
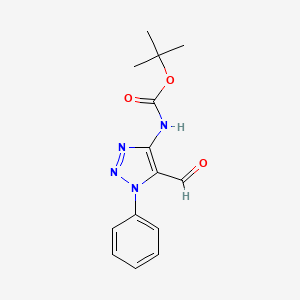
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)
![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)
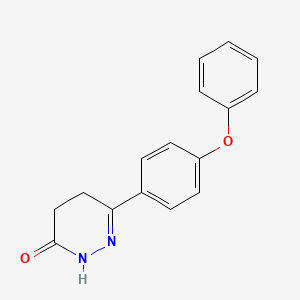

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)